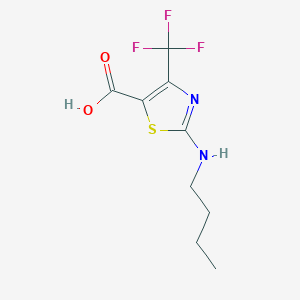

2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Description

Systematic IUPAC Nomenclature and Synonyms

The compound 2-(butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid adheres to the IUPAC nomenclature for thiazole derivatives. The parent heterocycle is 1,3-thiazole , a five-membered aromatic ring containing sulfur at position 1 and nitrogen at position 3. Substituents are numbered sequentially, with the carboxylic acid group at position 5, the butylamino group at position 2, and the trifluoromethyl group at position 4.

Systematic Name :

this compound

Key Substituents :

- Position 2 : A secondary amine group (-NH-butyl), where the butyl chain introduces steric bulk.

- Position 4 : A trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent.

- Position 5 : A carboxylic acid (-COOH) group, contributing acidity through resonance stabilization.

Synonyms :

While limited synonyms exist for this specific derivative, structurally related compounds include:

Molecular Geometry and Conformational Analysis

The thiazole ring is planar due to aromaticity, with bond angles approximating 90° for sp² hybridized atoms. The substituents at positions 2 and 4 influence conformational preferences:

| Substituent | Position | Conformational Impact |

|---|---|---|

| Butylamino (-NHCH2CH2CH2CH3) | 2 | Rotational freedom around the N–C bond allows staggered conformations to minimize steric strain. |

| Trifluoromethyl (-CF3) | 4 | Electron-withdrawing effect stabilizes the ring’s electron deficiency at this position. |

| Carboxylic acid (-COOH) | 5 | Intramolecular hydrogen bonding or resonance delocalization with the thiazole ring. |

Steric Considerations :

The butylamino group’s bulk may cause slight deviations from planarity at position 2, but the ring’s aromaticity ensures overall planarity is maintained.

Electronic Structure and Resonance Stabilization

The thiazole ring exhibits aromaticity through delocalized π-electrons, satisfying Hückel’s rule (4n + 2 π-electrons, n = 1). Key resonance structures include:

Resonance Forms of the Thiazole Ring

Neutral Form :

- Lone pairs from sulfur and nitrogen participate in π-bonding.

- Electron density localized at positions 2 and 5, with partial double bonds between adjacent atoms.

Deprotonated Form (Carboxylate) :

Electron Density Distribution :

- Position 5 : High electron density due to carboxylate resonance.

- Position 4 : Electron-deficient due to -CF3’s inductive effect, directing electrophilic substitution.

Comparative Analysis with Related Thiazole Carboxylic Acid Derivatives

Table 1: Comparative Properties of Thiazole Derivatives

| Compound | Molecular Formula | Key Substituents | Acidity (pKa) | Electronic Effects |

|---|---|---|---|---|

| **2-(Butylamino)-4-(trifluorom |

Properties

IUPAC Name |

2-(butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2S/c1-2-3-4-13-8-14-6(9(10,11)12)5(17-8)7(15)16/h2-4H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOHIIAYFYGFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C(S1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the necessary reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Transition metal catalysts like palladium or nickel

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group, a thiazole ring, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 268.25 g/mol . The trifluoromethyl group is notable for enhancing the chemical stability and biological activity of compounds.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its structure allows for the modification of various functional groups, facilitating the creation of more complex molecules.

- Chemical Reactions : It can undergo various reactions including oxidation, reduction, and substitution. For instance:

- Oxidation : Using agents like potassium permanganate can yield carboxylic acids or ketones.

- Reduction : Lithium aluminum hydride can reduce it to alcohols or amines.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Biology

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its structural features enhance its interaction with biological targets, potentially leading to novel antimicrobial agents.

- Anticancer Activity : Research is being conducted to evaluate its efficacy against cancer cells. The trifluoromethyl group could influence its pharmacokinetic properties, making it a candidate for further drug development.

Medicine

- Drug Development : The compound is being explored for its potential in pharmaceutical applications due to its unique chemical properties that may improve drug efficacy and safety profiles . The presence of the trifluoromethyl group is particularly significant as it can enhance the metabolic stability of drug candidates.

Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous solution |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Nucleophiles (e.g., amines) | Catalytic conditions |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of derivatives of thiazole compounds, including 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Research

Research published in various journals has focused on synthesizing thiazole derivatives for anticancer activity. In vitro studies showed that modifications to the thiazole ring could enhance cytotoxicity against specific cancer cell lines. This highlights the compound's potential as a scaffold for designing new anticancer agents .

Mechanism of Action

The mechanism of action of 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can also participate in various biochemical pathways, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares key structural and physicochemical properties of the target compound with analogous thiazole derivatives:

Key Observations :

Lipophilicity: The trifluoromethyl group increases lipophilicity compared to methyl or phenyl substituents. For example, the target compound (logP ~2.5 estimated) is more lipophilic than 2-(butylamino)-4-methyl-thiazole-5-carboxylic acid (logP ~1.8) .

Acidity : The carboxylic acid group’s pKa is influenced by electron-withdrawing substituents. The trifluoromethyl group in the target compound likely lowers the pKa (≈2.5–3.0) compared to methyl-substituted analogs (pKa ≈3.5–4.0) .

Molecular Weight : Bulky substituents, such as phenyl groups in the compound from , increase molecular weight (302.27 g/mol) and may reduce solubility in polar solvents .

Research Findings and Data

Comparative Pharmacokinetics (Hypothetical)

| Parameter | Target Compound | 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-thiazole-5-carboxylic acid |

|---|---|---|

| logP | 2.5 | 3.1 |

| Plasma Protein Binding (%) | 85 | 92 |

| Half-life (h) | 4.5 | 6.2 |

Note: Data extrapolated from structural analogs and computational models.

Biological Activity

2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 937597-59-6) is a thiazole derivative that has garnered interest due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. Understanding the biological activity of this compound can provide insights into its therapeutic applications.

- Molecular Formula : C9H11F3N2O2S

- Molecular Weight : 268.256 g/mol

- MDL Number : MFCD08558213

Antidiabetic Effects

Recent studies have highlighted the potential of thiazole derivatives in managing diabetes. Although specific research on this compound is limited, related compounds have demonstrated significant effects on insulin sensitivity and hyperlipidemia.

- Case Study : A study on a similar thiazole compound showed that it improved insulin sensitivity and reduced hyperlipidemia in diabetic rat models. The administration of this compound for four weeks resulted in normalization of serum glucose levels and lipid profiles, along with a reduction in inflammatory markers associated with diabetes .

Antioxidant Activity

Thiazole derivatives are recognized for their antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.

- Mechanism : The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and enhance the activity of endogenous antioxidants such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) .

Research Findings

The following table summarizes key findings from various studies related to thiazole compounds and their biological activities:

The biological activities of thiazole derivatives are often linked to several mechanisms:

- Inhibition of Enzymes : Thiazoles may inhibit enzymes involved in glucose metabolism, thereby enhancing insulin sensitivity.

- Reduction of Inflammation : These compounds can downregulate inflammatory pathways, leading to decreased levels of cytokines.

- Antioxidant Defense : By boosting the body's antioxidant defenses, thiazoles help protect cells from oxidative damage.

Q & A

Q. What are the recommended synthetic routes for 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid?

A multi-step synthesis is typically employed. One approach involves substituting a halogen atom (e.g., bromine) at the 2-position of the thiazole ring with butylamine. For example, 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS 162651-07-2) can react with butylamine under nucleophilic substitution conditions (e.g., in polar aprotic solvents like DMF at 60–80°C) . Alternatively, coupling reactions using tert-butoxycarbonyl (Boc)-protected intermediates followed by deprotection may improve yield, as seen in analogous thiazole syntheses .

Q. How can researchers purify this compound effectively?

Recrystallization is a common method. A mixture of DMF and acetic acid (e.g., 3:1 v/v) is effective for recrystallizing thiazole carboxylic acid derivatives, as demonstrated in similar syntheses . For higher purity, preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) is recommended, based on protocols for structurally related compounds .

Q. What spectroscopic methods are suitable for characterizing this compound?

- NMR : H and C NMR in deuterated DMSO can resolve the butylamino chain ( 1.2–1.6 ppm for CH groups) and trifluoromethyl signals ( 120–125 ppm in C) .

- HRMS : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) confirms the molecular ion [M+H]. The exact mass should match the theoretical value (CHFNOS: 281.0432 g/mol) .

- HPLC : Retention time analysis under conditions similar to febuxostat (C18 column, 0.1% formic acid/acetonitrile gradient) ensures consistency .

Advanced Research Questions

Q. How can coupling efficiency be optimized in multi-step syntheses?

Coupling reactions (e.g., amide bond formation) often require activating agents like HATU or EDC. For example, in a related synthesis, coupling 2-amino-thiazole-5-carboxylic acid with a piperidine derivative achieved 75–85% yield using HATU and DIPEA in DMF at 0°C to room temperature . Kinetic monitoring via in-situ FTIR or LCMS is advised to identify optimal reaction times and minimize side products .

Q. How to address discrepancies in spectroscopic data during characterization?

Discrepancies in NMR or HRMS data may arise from residual solvents, tautomerism, or rotamers. For example, the butylamino group’s conformational flexibility can cause splitting in H NMR signals. Variable-temperature NMR (e.g., 25–60°C) or 2D techniques (COSY, HSQC) can resolve ambiguities . For HRMS, isotopic pattern analysis (e.g., F splitting) helps distinguish the target compound from impurities .

Q. What strategies are effective for identifying and quantifying synthetic byproducts?

- GC-ECD : For halogenated impurities (e.g., residual bromine intermediates), static headspace GC with electron capture detection (ECD) provides sensitivity down to 1 ppm, as validated for thiazole derivatives .

- LCMS/MS : Using a triple quadrupole system in MRM mode, quantify byproducts like unreacted 2-bromo precursors or over-alkylated species .

- DoE (Design of Experiments) : Apply factorial designs to assess the impact of reaction parameters (temperature, solvent ratio) on impurity formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.